molecular formula C15H23BO3 B2378246 4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane CAS No. 2377606-91-0

4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane

Cat. No. B2378246
CAS RN: 2377606-91-0
M. Wt: 262.16
InChI Key: XIXAXWSWALWPQI-UHFFFAOYSA-N
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Description

The compound “4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have a unique structure, good biological activity, and pharmacological effects .


Molecular Structure Analysis

The molecular structure of a similar compound was studied using techniques like FTIR, NMR, MS, and X-ray diffraction . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

Boronic esters are important nucleophiles in the Suzuki reaction . They are stable to water and air, making them useful in various chemical reactions .

Scientific Research Applications

1. Synthesis of Organic Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives are widely used in the synthesis of various organic compounds. For instance, the double nucleophilic addition reaction of ketene silyl (thio)acetals and allylborolanes, involving 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, results in the production of delta-hydroxyesters. This process demonstrates the utility of the dioxaborolane in facilitating complex chemical reactions (Shimizu et al., 2010).

2. Material Science Applications

In the field of material science, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are instrumental in developing new materials with unique properties. For example, a pyrene derivative incorporating this dioxaborolane unit was synthesized for H2O2 detection in living cells, showcasing its potential in biosensing applications (Nie et al., 2020).

3. Polymer Synthesis

This compound also finds application in polymer chemistry. The Suzuki-Miyaura coupling polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane leads to the production of polymers with narrow molecular weight distribution and high regioregularity, significant in the field of polymer science (Yokozawa et al., 2011).

4. Synthesis of Electron Transport Materials

The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, an electron transport material, demonstrates another application of dioxaborolane derivatives in electronic material synthesis. This development opens new avenues for triphenylene-based materials in electronics (Xiangdong et al., 2017).

5. Catalysis

In catalysis, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been utilized to develop new catalysts. For instance, a boron-substituted hydroxycyclopentadienyl ruthenium hydride catalyst was synthesized using a dioxaborolane unit, which showed efficiency in the hydroboration of aldehydes, imines, and ketones (Koren-Selfridge et al., 2009).

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, also known as 4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . It’s worth noting that the compound’s susceptibility to hydrolysis could be a factor to consider in certain environments .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenoxy)ethyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-12-6-8-13(9-7-12)17-11-10-16-18-14(2,3)15(4,5)19-16/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAXWSWALWPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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